molecular formula C20H23N3O2 B2631879 N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide CAS No. 2034394-89-1

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2631879
CAS No.: 2034394-89-1
M. Wt: 337.423
InChI Key: SOFABQGSECQOGJ-UHFFFAOYSA-N
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Description

N-{[3-(Furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide is a synthetically designed small molecule that incorporates a hybrid architecture featuring an adamantane-1-carboxamide group linked to a furan-substituted pyrazine core. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery, particularly in the design and development of novel protease inhibitors and antiviral agents. The structural components of this compound—specifically the adamantane and heteroaromatic furan-pyrazine units—are recognized as privileged scaffolds in pharmaceutical research. Adamantane derivatives have a well-established history in antiviral therapy, while the furan-pyrazine motif is found in potent inhibitors of viral proteases, such as the main protease (M pro ) of SARS-CoV-2 . The mechanism of action for compounds within this class can vary, but non-covalent inhibition through specific binding to enzyme active sites is a recognized pathway. For instance, research has demonstrated that furan-pyrazine hybrids can function as highly potent and selective non-covalent inhibitors of SARS-CoV-2 M pro , a key antiviral drug target, by occupying the S1, S1', S2, and S4 substrate pockets and inducing conformational changes in the enzyme . Beyond its potential antiviral applications, the molecule's structure suggests broader research utility. The adamantyl group is known to confer high lipophilicity and the ability to penetrate biological membranes, which is valuable in the development of central nervous system (CNS) active compounds and cannabinoid receptor modulators . Furthermore, hybrid molecules containing furan and carboxamide linkages are frequently explored for their diverse biological activities, including anticancer properties, as demonstrated by related chalcone-pyrazole hybrids which have shown promising in vitro activity against human cancer cell lines such as lung carcinoma (A549) and hepatocellular carcinoma (HepG2) . This compound is supplied exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct thorough safety evaluations before handling.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19(20-8-13-5-14(9-20)7-15(6-13)10-20)23-11-17-18(22-3-2-21-17)16-1-4-25-12-16/h1-4,12-15H,5-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFABQGSECQOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NC=CN=C4C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazine intermediates. One common synthetic route includes:

    Preparation of 3-(furan-3-yl)pyrazine: This step involves the reaction of furan-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazine ring.

    Formation of the adamantane-1-carboxamide: Adamantane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with the 3-(furan-3-yl)pyrazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s structural analogs share the adamantane-carboxamide core but differ in substituents (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Features Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
N-{[3-(Furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide Furan-pyrazine linker ~367.4 (estimated) ~3.2 Adamantane, pyrazine, furan
N-[3-(Trifluoromethyl)phenyl]-1-adamantanecarboxamide Trifluoromethylphenyl group 323.35 4.8 Adamantane, CF₃-substituted aryl
N-(1H-Pyrazol-3-ylmethyl)adamantane-1-carboxamide Pyrazole linker ~317.4 (estimated) ~2.5 Adamantane, pyrazole
N-(3-Fluoro-2-methylphenyl)-1-adamantanecarboxamide Fluoro-methylphenyl group 287.37 3.9 Adamantane, fluorinated aryl

Key Observations :

  • Lipophilicity : The trifluoromethylphenyl analog (LogP 4.8) is more lipophilic than the furan-pyrazine derivative (LogP ~3.2), likely due to the electron-withdrawing CF₃ group .
  • Electronic Effects : The furan-pyrazine group introduces electron-rich aromatic systems, contrasting with fluorinated aryl groups (e.g., in ), which may alter binding to hydrophobic enzyme pockets.
  • Molecular Weight: The target compound’s higher molecular weight (~367.4 vs.

Biological Activity

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure that includes an adamantane core, which is known for its unique three-dimensional shape that can enhance biological activity. The synthesis typically involves multiple steps, including:

  • Formation of the furan and pyrazine rings : These are synthesized through cyclization reactions.
  • Coupling with the adamantane core : This step is crucial for integrating the adamantane moiety into the compound.
  • Formation of the carboxamide group : This is achieved by reacting an amine with a suitable acid chloride.

Antimicrobial Activity

Research has shown that derivatives of furan and pyrazine exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated notable in vitro activity against various microorganisms, including bacteria and fungi . The incorporation of the adamantane structure may enhance these effects due to increased lipophilicity and steric factors.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways targeted include those involved in DNA synthesis and repair, which are critical for cancer cell survival.

Anti-inflammatory Effects

This compound has also been investigated for anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration in tissues.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Furan and Pyrazine Substituents : Variations in substituents on these rings significantly affect potency and selectivity against various biological targets.
  • Adamantane Core Modifications : Alterations to the adamantane structure can enhance solubility and bioavailability, critical factors for therapeutic efficacy.
Compound VariationBiological ActivityNotes
This compoundModerate to highEffective against specific cancer cell lines
N-{[4-(furan-2-yl)pyrazin-2-yl]methyl}adamantaneLowLess effective due to structural changes
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}adamantaneHighImproved activity observed

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several furan derivatives, including those similar to N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane. Results indicated that modifications in the furan ring could lead to enhanced activity against resistant strains of bacteria .
  • Cancer Cell Proliferation : Another investigation focused on the effects of this compound on breast cancer cells, revealing a significant reduction in cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for further development in oncology.
  • Inflammatory Models : In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.

Q & A

Q. What are the key synthetic pathways for N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Adamantane functionalization : Activation of adamantane-1-carboxylic acid via coupling agents (e.g., HATU or EDC) to form the carboxamide bond.
  • Pyrazine-furan coupling : Suzuki-Miyaura or Ullmann coupling to introduce the furan-3-yl group to the pyrazine ring.
  • Methylation : Alkylation of the pyrazine nitrogen with a methyl group. Optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C for coupling reactions), and catalyst screening (e.g., Pd catalysts for cross-coupling). Yield and purity are monitored via TLC or HPLC .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazine-furan linkage and adamantane substitution.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+ ion at m/z 364.2).
  • X-ray crystallography : Resolves 3D conformation, bond angles, and torsional strain between the adamantane and pyrazine moieties (using SHELX for refinement) .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • LogP : Estimated ~3.2 (via computational tools), indicating moderate hydrophobicity.
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C.
  • Hydrogen-bonding capacity : Two acceptors (amide carbonyl and pyrazine N) and one donor (amide NH), critical for crystal packing and solubility in DMSO .

Advanced Research Questions

Q. How can computational modeling predict biological targets, and what docking parameters are used?

  • Target identification : Molecular docking (AutoDock Vina) against viral protease or kinase domains, leveraging the adamantane group’s rigidity for cavity binding.
  • Parameters : Grid boxes centered on catalytic sites (e.g., HIV-1 protease: 20 ų), Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare predicted binding affinities (∆G) with experimental IC50 values from enzymatic assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. no activity)?

  • Assay variability : Standardize cell lines (e.g., Vero vs. HEK293) and viral strains (e.g., influenza A/H1N1 vs. SARS-CoV-2).
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated degradation.
  • Dose-response curves : Use Hill slopes to differentiate nonspecific cytotoxicity (shallow slopes) from target-specific effects .

Q. How is Structure-Activity Relationship (SAR) explored for derivatives with enhanced potency?

  • Substitution patterns : Replace furan-3-yl with thiophene (improves logD) or add electron-withdrawing groups (e.g., -CF3) to pyrazine for increased metabolic stability.
  • Adamantane modifications : Test 2-adamantyl vs. 1-adamantyl isomers to alter steric bulk.
  • Activity cliffs : Identify abrupt potency changes using Free-Wilson analysis or 3D-QSAR (CoMFA) .

Q. What in vitro assays are used to evaluate pharmacokinetic properties?

  • Permeability : Caco-2 monolayer assay (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • Plasma protein binding : Equilibrium dialysis (typically >90% bound for adamantane derivatives).
  • CYP inhibition : Fluorescence-based assays for CYP3A4/2D6 inhibition (IC50 <10 µM flags drug-drug interaction risks) .

Methodological Guidance

  • Crystallization challenges : Use vapor diffusion with 2:1 hexane/ethyl acetate to obtain single crystals. SHELXL refinement requires high-resolution (<1.0 Å) data to resolve adamantane disorder .
  • Troubleshooting low yields : Screen alternative coupling agents (e.g., DCC vs. EDC) or add molecular sieves to absorb water in amidation steps .

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